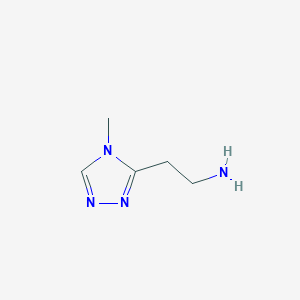
3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
1. Synthesis of Heterocyclic Derivatives
Research has demonstrated the utility of 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride in synthesizing heterocyclic derivatives. For instance, a study described a copper(I)-catalyzed reaction involving (E)-2-ethynylphenylchalcone, sulfonyl azide, and amine, efficiently producing 1,2-dihydroisoquinolin-3(4H)-imines (Chen, Ye, Gao, & Wu, 2011). Similarly, visible light-promoted synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones was achieved using sulfonyl chlorides, facilitating the production of various 3-hydroxy-4-(sulfonylmethyl)-3,4-dihydroisoquinolin-1(2H)-one derivatives (Liu, Cong, Liu, & Sun, 2016).
2. Structural Analysis and Derivatives
Studies have also focused on the structural aspects of 3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride derivatives. One investigation revealed the crystallographic structures of three different derivatives, providing insights into molecular conformations and hydrogen bonding patterns (Ohba, Gomi, Ohgiya, & Shibuya, 2012).
3. Catalysis and Organic Synthesis
The compound has been instrumental in various catalysis and organic synthesis processes. For instance, its use in the synthesis of 1,2-dihydroisoquinolines from o-ethynyl benzacetals and sulfonyl azides has been documented, highlighting its role in facilitating complex organic transformations (Sun, Zhu, Lu, & Wang, 2013).
将来の方向性
The future directions for research on “3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the interest in related compounds for their medicinal properties , this compound could also be a subject of interest in the field of medicinal chemistry.
特性
IUPAC Name |
3,4-dihydro-1H-isoquinoline-2-sulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2S/c10-14(12,13)11-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFBQTBDTSDOYAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588129 |
Source


|
| Record name | 3,4-Dihydroisoquinoline-2(1H)-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydroisoquinoline-2(1H)-sulfonyl chloride | |
CAS RN |
195987-27-0 |
Source


|
| Record name | 3,4-Dihydroisoquinoline-2(1H)-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[1-(Hydroxyamino)ethyl]aniline](/img/structure/B1357295.png)
![2-(4-Chlorophenyl)-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B1357296.png)

![1-{[6-Nitro-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid](/img/structure/B1357299.png)




